molecular formula C12H15N B160049 2-tert-Butylindolizine CAS No. 1761-09-7

2-tert-Butylindolizine

Cat. No.: B160049
CAS No.: 1761-09-7
M. Wt: 173.25 g/mol
InChI Key: GUTRMOGJSUSROO-UHFFFAOYSA-N
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Description

2-tert-Butylindolizine is a heterocyclic compound with the molecular formula C12H15N. It belongs to the indolizine family, which is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is notable for its tert-butyl group attached to the second position of the indolizine ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-tert-butylpyridine with an appropriate electrophile under basic conditions. Another approach involves the lithiation of this compound followed by reaction with various electrophiles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-tert-Butylindolizine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-tert-Butylindolizine involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities .

Comparison with Similar Compounds

  • 2-Phenylindolizine
  • 2-Methylindolizine
  • 2-Ethylindolizine

Comparison: 2-tert-Butylindolizine is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity compared to other indolizines. This makes it less prone to certain types of electrophilic substitution reactions but more selective in others. The tert-butyl group also affects its solubility and stability, making it distinct from its analogs .

Properties

IUPAC Name

2-tert-butylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)10-8-11-6-4-5-7-13(11)9-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTRMOGJSUSROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587514
Record name 2-tert-Butylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1761-09-7
Record name 2-tert-Butylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the Sonogashira reaction limited to the 5-iodo derivative of 2-tert-butylindolizine?

A1: Research indicates that while 2-tert-butyl-5-iodoindolizine successfully undergoes the Sonogashira reaction with acetylenes, yielding 5-ethynylindolizines [], other derivatives like 5-iodo-2-phenylindolizine and 5-bromo-2-tert-butylindolizine do not []. This suggests that both the steric bulk of the tert-butyl group at the 2-position and the reactivity of the iodine substituent at the 5-position play crucial roles in the reaction's success. Further investigations into the reaction mechanism and electronic factors influencing the reactivity of different this compound derivatives are needed to understand this selectivity fully.

Q2: Is there any structural information available about this compound derivatives?

A2: Yes, several this compound derivatives, including those synthesized via the Sonogashira reaction, have been characterized using X-ray crystallography []. This technique provides valuable insights into the three-dimensional structure of these molecules, including bond lengths, bond angles, and spatial arrangement of atoms. This information is crucial for understanding the reactivity and potential applications of these compounds. Additionally, the crystal structure of this compound-3-selenoaldehyde has been determined by X-ray diffraction [], providing insights into the structural features of this specific derivative.

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